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molecular formula C8H14Cl2N2O B1322729 (4-Methoxybenzyl)hydrazine dihydrochloride CAS No. 412327-07-2

(4-Methoxybenzyl)hydrazine dihydrochloride

Cat. No. B1322729
M. Wt: 225.11 g/mol
InChI Key: XMPHUNHAMDBTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699887B2

Procedure details

A solution containing 7.9 ml of hydrazine hydrate in 80 ml of ethanol was treated with 3.7 ml of 4-methoxybenzylchloride and heated at 90° C. for 2.0 h. The solvent was reduced by evaporation under reduced pressure and then the resulting residue was dissolved in 30 ml of ethanol. The solution was acidified with 30 ml of 5N HCl at 0° C. and a white precipitate separated. The white solid was filtered off and dried to give 2.75 g of (4-methoxybenzyl)hydrazine dihydrochloride (PMBNHNH2.2HCl), which was used without further purification.
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][Cl:11])=[CH:8][CH:7]=1>C(O)C>[ClH:11].[ClH:11].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH:2][NH2:3])=[CH:8][CH:7]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
7.9 mL
Type
reactant
Smiles
O.NN
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was reduced by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 30 ml of ethanol
CUSTOM
Type
CUSTOM
Details
was acidified with 30 ml of 5N HCl at 0° C.
CUSTOM
Type
CUSTOM
Details
a white precipitate separated
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.COC1=CC=C(CNN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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